4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide
Description
4-(1H-Indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide is a hybrid organic compound featuring an indole moiety linked via a butanamide chain to a 1,2,4-triazole ring substituted with a 2-methylpropyl (isobutyl) group. The indole core is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the triazole ring enhances metabolic stability and hydrogen-bonding capacity.
Properties
Molecular Formula |
C18H23N5O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide |
InChI |
InChI=1S/C18H23N5O/c1-12(2)10-16-20-18(23-22-16)21-17(24)9-5-6-13-11-19-15-8-4-3-7-14(13)15/h3-4,7-8,11-12,19H,5-6,9-10H2,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
CJCJYAXLQZLOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Butanamide Chain: The butanamide chain can be introduced through amide bond formation using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).
Introduction of the Triazole Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted indole or triazole derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The triazole ring can also play a role in binding to specific sites on proteins, enhancing the compound’s overall bioactivity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs with Indole and Triazole Moieties
2.1.1 N-Substituted Butanamides with Oxadiazole vs. Triazole
describes N-(substituted-phenyl)butanamides incorporating a 1,3,4-oxadiazole-sulfanyl group instead of a triazole. These compounds (e.g., 8a–j ) share the butanamide backbone and indole moiety but differ in the heterocyclic ring (oxadiazole vs. triazole). The oxadiazole analogs are synthesized via multi-step protocols involving hydrazine and carbon disulfide, whereas triazole derivatives often require cyclization of thiosemicarbazides or copper-catalyzed "click" reactions .
2.1.2 Triazole-Thiol Derivatives reports 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol, which replaces the butanamide chain with a propyl linker and introduces a phenyl substituent on the triazole.
2.1.3 Betulinic Acid-Triazole Hybrids highlights 3β-O-acetyl-30-(1H-1,2,4-triazol-3-ylsulfanyl)-betulinic acid, a betulinic acid derivative with a triazole-sulfanyl group. While structurally distinct from the target compound, this hybrid demonstrates enhanced cytotoxicity (IC50 = 8.8 µM against melanoma cells), suggesting triazole’s role in boosting bioactivity .
Physicochemical and Pharmacokinetic Properties
The table below compares key properties of the target compound with structurally related molecules:
¹Estimated based on structure; ²Predicted using fragment-based methods; ³Experimental data; ⁴Calculated via AlogPS.
Key Observations :
- The target compound’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
- Y040-8890 () has a higher molecular weight (458.58) and logP (5.20) due to its additional thiazole and methoxyindole groups, which may reduce solubility .
- Betulinic acid-triazole hybrids () exhibit significantly higher logP (6.8), correlating with their triterpenoid scaffold and reduced polarity .
Biological Activity
The compound 4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide is a novel organic molecule that combines the indole and triazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.4 g/mol. The structure features:
- Indole Ring : Known for various biological activities including anticancer and antimicrobial properties.
- Triazole Moiety : Recognized for its role in enhancing the biological activity of compounds, particularly in antifungal and anticancer applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.
Inhibition of Bacterial Growth
Studies have shown that related indole derivatives demonstrate activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some analogs was reported as low as 0.98 μg/mL against MRSA.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Indole derivative A | 0.98 | MRSA |
| Indole derivative B | 3.90 | S. aureus ATCC 25923 |
| Indole derivative C | 7.80 | M. tuberculosis |
Antifungal Activity
The compound also shows antifungal activity against Candida albicans, with moderate activity observed in several derivatives.
| Compound | MFC (μg/mL) | Target Organism |
|---|---|---|
| Compound 3d | 7.80 | Candida albicans |
| Compound 3p | 62.50 | Candida albicans |
Cytotoxicity Activity
The cytotoxic effects of the compound were evaluated against various cancer cell lines. Compounds derived from this structure showed IC50 values in the low micromolar range (<10 μM) against A549 lung cancer cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 3c | <10 | A549 |
| Compound 3g | <10 | MCF7 (breast cancer) |
These findings suggest that the compound has potential as an anticancer agent due to its selective toxicity towards rapidly dividing cells.
The mechanism of action involves interactions with specific molecular targets. The indole ring can modulate enzyme activity and receptor interactions, while the triazole moiety enhances binding affinity through hydrogen bonding and other interactions.
Study on Antitubercular Activity
A recent study evaluated the antitubercular efficacy of related indole derivatives using a BASTEC MGIT 960 growth system. One compound inhibited the growth of M. tuberculosis at a concentration of 10 μg/mL over a period of 41 days.
Study on Leishmania Species
Another investigation demonstrated that certain derivatives exhibited activity against several species of Leishmania, indicating potential for further development as antileishmanial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
